Isochamaejasmenin B
CAS No.: 865852-48-8
Cat. No.: VC1843121
Molecular Formula: C32H26O10
Molecular Weight: 570.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865852-48-8 |
|---|---|
| Molecular Formula | C32H26O10 |
| Molecular Weight | 570.5 g/mol |
| IUPAC Name | (2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ |
| Standard InChI Key | BTCICADMSGBCKA-WVKQWSHJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
| SMILES | COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Characteristics
Isochamaejasmenin B has the IUPAC name (2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one . The compound features a complex three-dimensional structure with four chiral centers, which contributes to its unique chemical and biological properties. This stereochemical complexity is significant as it affects the compound's interaction with biological targets and influences its pharmacological activities.
As a biflavonoid, Isochamaejasmenin B consists of two dihydrochromen-4-one (flavanone) units connected through a C-C bond between their respective positions 3 and 3'. Each flavanone unit contains a 4-methoxyphenyl group at position 2 and hydroxyl groups at positions 5 and 7. This specific arrangement results in a molecule with distinct pharmacophoric features that may be responsible for its reported biological activities.
Physical and Chemical Properties
The physical and chemical properties of Isochamaejasmenin B are essential for understanding its behavior in biological systems and potential pharmaceutical applications. These properties are summarized in Table 1:
Table 1: Physical and Chemical Properties of Isochamaejasmenin B
| Property | Value |
|---|---|
| Molecular Formula | C32H26O10 |
| Molecular Weight | 570.50 g/mol |
| Exact Mass | 570.15259702 g/mol |
| Topological Polar Surface Area (TPSA) | 152.00 Ų |
| XlogP | 5.30 |
| Atomic LogP (AlogP) | 5.09 |
| H-Bond Acceptors | 10 |
| H-Bond Donors | 4 |
| Rotatable Bonds | 5 |
The relatively high molecular weight and lipophilicity (indicated by XlogP and AlogP values) suggest that Isochamaejasmenin B may have limited aqueous solubility. The presence of multiple hydrogen bond donors and acceptors indicates potential for complex interactions with biological targets, which could contribute to its pharmacological activities .
Molecular Identifiers
For research and database purposes, Isochamaejasmenin B can be identified using various molecular identifiers, which facilitate its tracking in scientific literature and chemical databases. These identifiers are presented in Table 2:
Table 2: Molecular Identifiers for Isochamaejasmenin B
| Identifier Type | Value |
|---|---|
| CAS Number | 865852-48-8 |
| CHEBI | 66091 |
| Wikidata | Q27134605 |
| SMILES (Canonical) | COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
| SMILES (Isomeric) | COC1=CC=C(C=C1)[C@H]2C@H[C@H]4C@HC6=CC=C(C=C6)OC |
| InChI Key | BTCICADMSGBCKA-WVKQWSHJSA-N |
| Property | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 93.25% |
| Caco-2 Permeability | Negative | 80.93% |
| Blood-Brain Barrier Penetration | Negative | 80.00% |
| Human Oral Bioavailability | Negative | 71.43% |
| Subcellular Localization | Mitochondria | 81.48% |
These predictions suggest a mixed profile for Isochamaejasmenin B as a potential drug candidate. While it may be absorbed in the human intestine (positive human intestinal absorption), it likely has limited permeability across the Caco-2 cell line (a model for intestinal epithelial cell barrier) and the blood-brain barrier. The negative prediction for oral bioavailability indicates potential challenges for developing it as an oral drug without appropriate formulation strategies .
BIOLOGICAL SOURCES
Plant Sources
While the search results don't provide specific information about the plant sources of Isochamaejasmenin B specifically, the naming convention suggests a relationship to other compounds isolated from Stellera chamaejasme L., a traditional Chinese medicinal plant also known as "Rui Xiang Lang Du." This perennial herb belongs to the Thymelaeaceae family and has been used in traditional Chinese medicine for treating various conditions, including solid tumors, tuberculosis, and psoriasis .
The root of Stellera chamaejasme L. contains various bioactive compounds, including biflavonoids, which contribute to its medicinal properties. Related compounds such as isochamaejasmin have been isolated from this plant and studied for their biological activities, suggesting that Isochamaejasmenin B may share a similar botanical origin .
PHARMACOLOGICAL ACTIVITIES
Antimicrobial Properties
One of the notable biological activities of Isochamaejasmenin B is its antifungal property. According to available research, Isochamaejasmenin B has demonstrated "potent antifungal activity" . This property is particularly significant given the increasing prevalence of fungal infections, especially in immunocompromised patients, and the limited arsenal of effective antifungal agents currently available.
Antimitotic Activity
In addition to its antifungal properties, Isochamaejasmenin B has also shown "potent antimitotic activity" . Antimitotic agents typically interfere with cell division by disrupting microtubule dynamics or other components of the mitotic machinery. This activity is particularly relevant for cancer research, as antimitotic compounds can selectively target rapidly dividing cells, making them potential candidates for anticancer drug development.
RESEARCH STATUS AND APPLICATIONS
Current Research Status
Based on the available search results, research on Isochamaejasmenin B appears to be in the early stages of development. The limited information suggests that it has been isolated, characterized, and preliminarily studied for its biological activities, particularly its antimitotic and antifungal properties .
Several research gaps need to be addressed to fully understand the potential of Isochamaejasmenin B as a therapeutic agent or research tool. These include detailed studies on its mechanism of action, comprehensive evaluation of its activity against specific fungal pathogens and cancer cell lines, assessment of its pharmacokinetic properties, and investigation of its toxicity profile.
Challenges and Future Directions
The development of Isochamaejasmenin B or its derivatives as therapeutic agents faces several challenges that need to be addressed through future research:
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Limited Availability: As a complex natural product likely present in low concentrations in its natural sources, obtaining sufficient quantities of Isochamaejasmenin B for extensive studies may be challenging, necessitating the development of efficient extraction methods or synthetic approaches.
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Pharmacokinetic Limitations: The predicted ADMET properties of Isochamaejasmenin B suggest potential issues with bioavailability and drug-like properties, which need to be addressed through formulation strategies or structural modifications.
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Detailed Mechanism Studies: Understanding the molecular mechanisms underlying the biological activities of Isochamaejasmenin B is essential for rational drug design and optimization, requiring detailed studies on its interactions with potential targets.
Future research directions might include structure-activity relationship (SAR) studies to identify the pharmacophores responsible for its biological activities, development of semi-synthetic derivatives with improved properties, and detailed investigation of its effects on specific targets and pathways involved in fungal growth and cell division.
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